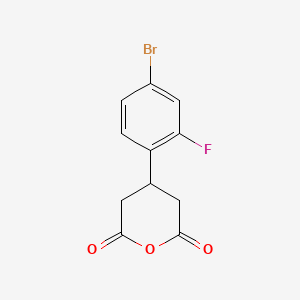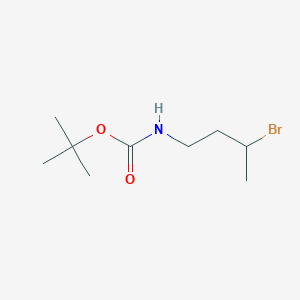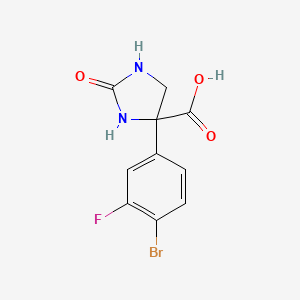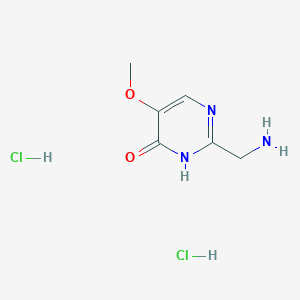
2-(氨基甲基)-5-甲氧基嘧啶-4-醇二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an aminomethyl group at the 2-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance the compound’s solubility in water.
科学研究应用
2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the reaction of guanidine with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrimidine ring. The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, crucial for the cyclization and substitution reactions.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.
化学反应分析
Types of Reactions
2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the aminomethyl group, to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Aminomethyl)-5-methoxypyrimidin-4-one.
Reduction: Formation of 2-(Aminomethyl)-5-methoxypyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
作用机制
The mechanism of action of 2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-(Aminomethyl)-5-hydroxypyrimidin-4-ol: Lacks the methoxy group, which may affect its solubility and reactivity.
2-(Aminomethyl)-5-methoxypyrimidin-4-one: Contains a ketone group instead of a hydroxyl group, altering its chemical properties and reactivity.
Uniqueness
2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and hydroxyl groups enhances its solubility and potential for diverse chemical reactions, making it a valuable compound in various research fields.
属性
IUPAC Name |
2-(aminomethyl)-5-methoxy-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-11-4-3-8-5(2-7)9-6(4)10;;/h3H,2,7H2,1H3,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBIBBSFOCOMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2446313.png)
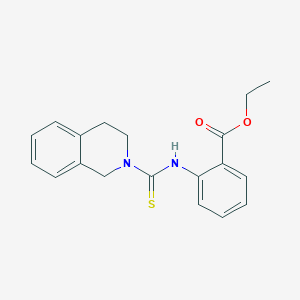
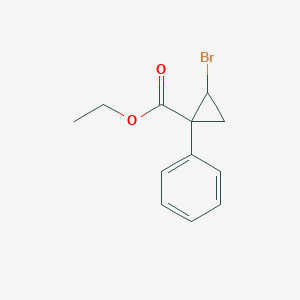
![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2446320.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2446321.png)
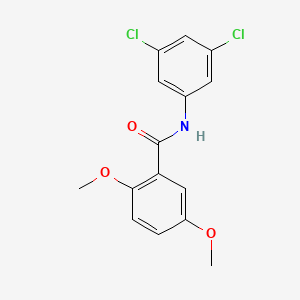
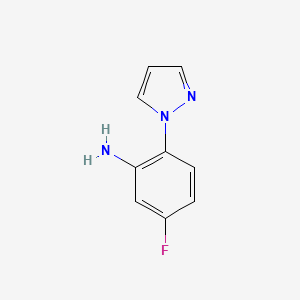
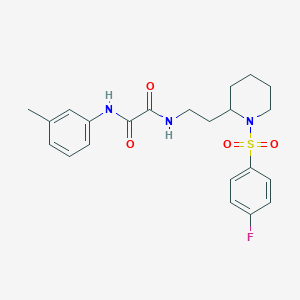
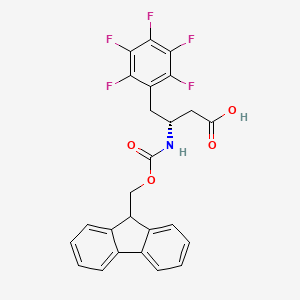
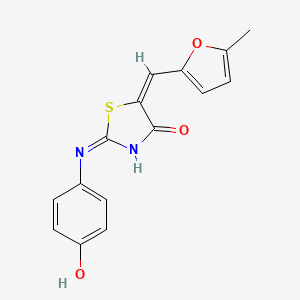
![8-(3-Hydroxypropyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2446330.png)
